3-(3,4-dimethoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine
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Overview
Description
3-(3,4-Dimethoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated reagents, catalysts like palladium or copper.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-propionic acid
- N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
Uniqueness
Compared to similar compounds, 3-(3,4-dimethoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine stands out due to its unique combination of functional groups and the presence of the triazole ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Biological Activity
3-(3,4-Dimethoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is a synthetic organic compound that belongs to the class of triazoles, characterized by its unique structural features and potential biological activities. The molecular formula is C19H22N4O3S, with a molecular weight of approximately 386.5 g/mol. This compound exhibits a triazole ring that is known for its ability to interact with various biological targets, making it a subject of interest for medicinal chemistry and pharmacology.
Structural Features
The compound features:
- Triazole Ring : A five-membered heterocyclic structure containing three nitrogen atoms.
- Substituents :
- A 3,4-dimethoxyphenyl group , which may enhance lipophilicity and biological interaction.
- A 4-methylbenzylsulfanyl group , which can influence the compound's reactivity and binding properties.
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, disrupting normal biological functions. The triazole ring is particularly effective in inhibiting enzymes by interacting with their active sites. This property underlies its potential therapeutic effects against various pathogens and cancer cells.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of triazole derivatives. The compound has been shown to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of essential bacterial enzymes, leading to cell death.
Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Moderate |
Escherichia coli | 16 µg/mL | High |
Enterococcus faecalis | 64 µg/mL | Moderate |
Bacillus subtilis | 8 µg/mL | High |
Antifungal Activity
Triazoles are well-known for their antifungal properties. Although specific data on this compound's antifungal activity is limited, its structural analogs have demonstrated efficacy against common fungal pathogens.
Anticancer Potential
Research suggests that compounds with triazole moieties can exhibit anticancer properties. The interaction with cellular receptors or enzymes may modulate signaling pathways involved in cancer progression.
Case Studies
- Antimicrobial Screening : A study conducted on various triazole compounds indicated that those similar in structure to this compound showed promising results against multiple bacterial strains. This suggests a potential for further development into therapeutic agents.
- Pharmacological Evaluation : In a recent evaluation of related triazole derivatives, compounds exhibiting similar substituents were found to inhibit the growth of resistant bacterial strains effectively. This highlights the relevance of structural modifications in enhancing biological activity.
Properties
Molecular Formula |
C18H20N4O2S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C18H20N4O2S/c1-12-4-6-13(7-5-12)11-25-18-21-20-17(22(18)19)14-8-9-15(23-2)16(10-14)24-3/h4-10H,11,19H2,1-3H3 |
InChI Key |
OVXIMHALHGDEHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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